molecular formula C10H11NO B14037003 (S)-4-Methyl-2-phenyl-4,5-dihydrooxazole CAS No. 61260-45-5

(S)-4-Methyl-2-phenyl-4,5-dihydrooxazole

Cat. No.: B14037003
CAS No.: 61260-45-5
M. Wt: 161.20 g/mol
InChI Key: LDESTFIGYTYDHH-QMMMGPOBSA-N
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Description

(S)-4-Methyl-2-phenyl-4,5-dihydrooxazole is a chiral compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by a methyl group at the 4-position and a phenyl group at the 2-position, making it an important molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Methyl-2-phenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenylacetaldehyde with an amino alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the oxazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Methyl-2-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydrooxazole derivatives.

Scientific Research Applications

(S)-4-Methyl-2-phenyl-4,5-dihydrooxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-Methyl-2-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-phenyl-oxazole: Lacks the dihydro component, making it less reactive in certain contexts.

    2-Phenyl-4,5-dihydrooxazole: Similar structure but without the methyl group, affecting its chemical properties.

Uniqueness

(S)-4-Methyl-2-phenyl-4,5-dihydrooxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chiral center also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.

Properties

CAS No.

61260-45-5

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

(4S)-4-methyl-2-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C10H11NO/c1-8-7-12-10(11-8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m0/s1

InChI Key

LDESTFIGYTYDHH-QMMMGPOBSA-N

Isomeric SMILES

C[C@H]1COC(=N1)C2=CC=CC=C2

Canonical SMILES

CC1COC(=N1)C2=CC=CC=C2

Origin of Product

United States

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